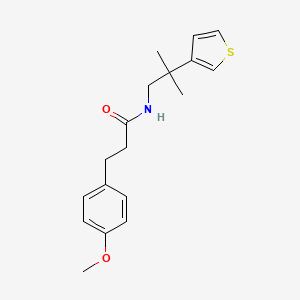![molecular formula C20H13ClN4O3S B2901416 N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-13-3](/img/structure/B2901416.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazole derivatives have been synthesized and evaluated for various biological activities such as anti-inflammatory properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques including NMR and IR spectroscopy .
作用機序
Target of Action
Similar compounds have been known to targetcyclooxygenase enzymes (COX-1 and COX-2) .
Mode of Action
Related compounds have shown to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in inflammation. By inhibiting these enzymes, the compound may reduce inflammation.
Biochemical Pathways
Based on the known targets, it can be inferred that the compound likely affects thearachidonic acid pathway , which is responsible for the production of prostaglandins and other inflammatory mediators.
Result of Action
Related compounds have shown significantanti-inflammatory activities . They have demonstrated excellent COX-2 selectivity index values and even showed inhibition of albumin denaturation .
実験室実験の利点と制限
The advantages of using N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide in lab experiments include its specificity and effectiveness in inhibiting specific enzymes and ion channels. Additionally, this compound has been shown to have potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the use of N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide in scientific research. One potential direction is the development of this compound as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in neuroscience and drug discovery. Finally, the development of more specific and effective inhibitors of HDACs and ion channels may lead to the identification of novel targets for therapeutic intervention.
合成法
The synthesis method for N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide involves multiple steps, including the reaction of 4-chlorobenzo[d]thiazole-2-amine with 3-nitrobenzaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with pyridine-2-carboxaldehyde and purified to obtain this compound. The synthesis method ensures the purity and effectiveness of the compound, making it suitable for scientific research applications.
科学的研究の応用
N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide has potential applications in various fields of scientific research, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neuroscience, this compound has been shown to modulate the activity of ion channels, making it a potential tool for studying neuronal function. Additionally, this compound has been used in drug discovery to identify novel targets for therapeutic intervention.
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-16-8-4-9-17-18(16)23-20(29-17)24(12-14-6-1-2-10-22-14)19(26)13-5-3-7-15(11-13)25(27)28/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAJYKCCXHJOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2901336.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2901340.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2901341.png)

methanamine](/img/structure/B2901344.png)
![(NE)-N-[(6-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2901345.png)
![4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2901346.png)


sulfamoyl}amine](/img/structure/B2901349.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2901351.png)

![2-(5-Thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2901356.png)